molecular formula C15H15NO2 B555697 2-Amino-3,3-diphenylpropanoic acid CAS No. 62653-26-3

2-Amino-3,3-diphenylpropanoic acid

Cat. No.: B555697
CAS No.: 62653-26-3
M. Wt: 241.28 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Description

2-Amino-3,3-diphenylpropanoic acid is a non-proteinogenic amino acid with the molecular formula C₁₅H₁₅NO₂. It is structurally similar to phenylalanine but contains an additional phenyl group, making it a diphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base to form 3,3-diphenylpropionitrile. This intermediate is then hydrolyzed to yield 3,3-diphenylpropanoic acid, which is subsequently converted to this compound through amination .

Another method involves the use of 3,3-diphenylpropanoic acid as a starting material, which is then subjected to a series of reactions including nitration, reduction, and hydrolysis to obtain the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3,3-diphenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its additional phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62653-26-3, 5425-80-9
Record name 3,3-Diphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .BETA.-PHENYL-DL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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